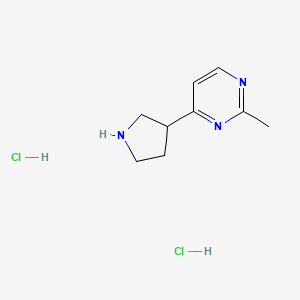

5-(1H-吡唑-1-基)吡啶-2-胺

描述

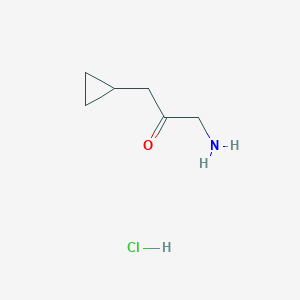

“5-(1H-Pyrazol-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Chemical Reactions Analysis

While specific chemical reactions involving “5-(1H-Pyrazol-1-yl)pyridin-2-amine” are not available, it’s known that pyrazole-based ligands can coordinate to metals . This property makes them useful in various applications, including catalytic processes .

科学研究应用

抗利什曼病和抗疟疾活性

含吡唑的化合物,例如“5-(1H-吡唑-1-基)吡啶-2-胺”,以其多样的药理作用而闻名,包括有效的抗利什曼病和抗疟疾活性 . 在一项研究中,合成了肼偶联的吡唑并对其进行了评估,以对抗埃塞俄比亚利什曼原虫临床分离株和感染伯氏疟原虫的小鼠 . 结果表明,这些化合物对无鞭毛体表现出优异的抗增殖活性,并对伯氏疟原虫表现出抑制作用 .

吡唑基配体的合成

“5-(1H-吡唑-1-基)吡啶-2-胺”可用于合成吡唑基配体 . 这些配体提供一个吡唑sp2-氮、一个吡啶sp2-氮和一个胺sp3-氮,这些氮能够与金属配位 .

氧化反应中的催化活性

由“5-(1H-吡唑-1-基)吡啶-2-胺”合成的吡唑基配体在儿茶酚氧化为邻苯醌方面表现出优异的催化活性 . 基于铜(II)的配合物比基于其他金属的配合物表现出更好的反应速率 .

药物开发

含吡唑的化合物,例如“5-(1H-吡唑-1-基)吡啶-2-胺”,已用于开发各种药物 . 基于吡唑骨架并获得上市许可的药物包括塞来昔布和地拉昔布(均为环氧合酶-2抑制剂)、舒林那班(一种大麻素受体1型拮抗剂)和克瑞替尼布(一种ALK抑制剂) .

针对CRPC的研究

针对去势抵抗性前列腺癌(CRPC)的药物研究也涉及使用含吡唑的化合物 . 该研究主要分为两个方向,一是通过CYP17A抑制剂阿比特龙阻断雄激素的内源性合成,二是对抗长期使用第一代AR拮抗剂后出现的耐药性 .

作用机制

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

Similar compounds have been shown to have significant effects on various biological pathways, including those involved in antileishmanial and antimalarial activities .

Result of Action

Similar compounds have been shown to have significant antileishmanial and antimalarial activities .

Action Environment

It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .

实验室实验的优点和局限性

The main advantage of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its versatility. The compound can be used as a synthetic intermediate in the production of various organic compounds and can also be used in the synthesis of various heterocyclic compounds. In addition, it can be used in the development of novel nanomaterials and drug delivery systems. However, one of the main limitations of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its instability. The compound is sensitive to light and heat and has a relatively short shelf life.

未来方向

The potential applications of 5-(1H-Pyrazol-1-yl)pyridin-2-amine are vast and varied. In the future, the compound could be used in the development of novel drug delivery systems and nanomaterials for use in biomedical applications. In addition, it could be used in the synthesis of various heterocyclic compounds with potential therapeutic applications. Furthermore, 5-(1H-Pyrazol-1-yl)pyridin-2-amine could be used in the development of novel materials for use in sensors, batteries, and other electronic devices. Finally, the compound could be used in the development of novel therapeutic agents for the treatment of various diseases.

属性

IUPAC Name |

5-pyrazol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJVIUMELWNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651424 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152839-05-8 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)